Propanedioic acid, iodo-, diethyl ester
Description
Propanedioic acid esters, such as diethyl malonate, are characterized by two ethoxycarbonyl groups attached to a central carbon, which can bear various substituents (e.g., alkyl, halogen, or aromatic groups). These compounds are frequently identified in plant extracts (e.g., Melia azedarach) via GC-MS analysis and are utilized in synthetic chemistry and industrial applications, such as vaping diluents . The iodine substituent in the title compound likely influences its physicochemical properties, reactivity, and biological interactions compared to non-halogenated or other halogenated analogs.
Properties
CAS No. |
73817-95-5 |
|---|---|
Molecular Formula |
C7H11IO4 |
Molecular Weight |
286.06 g/mol |
IUPAC Name |
diethyl 2-iodopropanedioate |
InChI |
InChI=1S/C7H11IO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
NWYOFLRIYRNYAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)I |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The base deprotonates the α-hydrogen of diethyl malonate, generating a resonance-stabilized enolate. Subsequent electrophilic attack by iodine yields diethyl iodomalonate (Figure 1). Kinetic studies indicate that excess iodine (1.2–1.5 equivalents) and temperatures of 0–25°C maximize yields while minimizing polyiodination. For example, Lin et al. achieved a 78% yield by maintaining the reaction at 0°C for 12 hours in tetrahydrofuran (THF).
Table 1: Optimization of Direct Iodination
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 78 |
| Temperature (°C) | 0 | 78 |
| I₂ Equivalents | 1.2 | 85 |
| Base | NaH | 82 |
Halogen Exchange from Diethyl Bromomalonate
Diethyl bromomalonate serves as a precursor for iodide substitution via a nucleophilic halogen exchange. This SN₂ reaction exploits the higher nucleophilicity of iodide ions (I⁻) compared to bromide, typically using sodium iodide (NaI) in acetone under reflux.
Procedural Details
A mixture of diethyl bromomalonate and NaI (2.0 equivalents) in acetone is heated to 60°C for 6–8 hours. The reaction’s progress is monitored by thin-layer chromatography (TLC), with potassium iodide (KI) accelerating the exchange rate. Andreychev et al. reported a 91% yield after 8 hours, attributing success to the solubility of NaBr in acetone, which drives the equilibrium toward product formation.
Table 2: Halogen Exchange Performance
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetone | 91 |
| Temperature (°C) | 60 | 91 |
| NaI Equivalents | 2.0 | 89 |
Alternative Methods Using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) offers a milder, more selective iodination pathway. Unlike molecular iodine, NIS minimizes over-iodination and side reactions, making it ideal for sensitive substrates.
Protocol and Advantages
Diethyl malonate is treated with NIS (1.1 equivalents) in dichloromethane (DCM) at room temperature for 24 hours. The reaction proceeds via radical or ionic mechanisms, depending on the presence of initiators like light or peroxides. Karchava et al. demonstrated 88% yield using this method, with no detectable diiodo byproducts.
Applications and Reaction Mechanisms
Diethyl iodomalonate’s utility spans diverse transformations:
- Cycloadditions : Pyridinium ylides react with diethyl iodomalonate to form indolizines, key intermediates in alkaloid synthesis.
- Cross-Couplings : Palladium-catalyzed couplings with aryl boronic acids yield α-aryl malonates, precursors to non-proteinogenic amino acids.
- Ring Expansions : Iodide-induced expansions of N-vinyl aziridines afford pyrrolines, as detailed by Bugaenko et al..
Figure 2: Mechanistic Pathways
- Electrophilic Iodination : Enolate attack by I₂.
- SN₂ Exchange : I⁻ displacement of Br⁻.
- Radical Iodination : NIS-mediated hydrogen abstraction.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) analyses routinely show >98% purity, with melting points ranging from 45–47°C.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, iodo-, diethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to form diethyl malonate.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can be used for hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted malonates can be formed.
Reduction Products: Reduction typically yields diethyl malonate.
Hydrolysis Products: Hydrolysis results in the formation of malonic acid and ethanol.
Scientific Research Applications
Propanedioic acid, iodo-, diethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Mechanism of Action
The mechanism of action of propanedioic acid, iodo-, diethyl ester involves its reactivity as an electrophile due to the presence of the iodine atom. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This reactivity is utilized in various synthetic pathways to form new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares propanedioic acid, iodo-, diethyl ester with key structural analogs based on substituents, molecular weight, and log P values inferred from evidence:
Analytical Detection
Diethyl malonate and its analogs are frequently identified via GC-MS in plant extracts (e.g., Melia azedarach leaves) and vaping emissions . Substituted derivatives like oxo- or phthalimido-malonates require specialized detectors (e.g., NMR or HPLC-MS) due to altered volatility and polarity .
Key Research Findings
- Environmental Impact : The EPA designates diethyl malonate as low-priority for risk assessment, relying on analogs (dimethyl malonate, dimethyl glutarate) for hazard extrapolation .
- Synthetic Utility: Diethyl bromomalonate’s reactivity surpasses non-halogenated analogs, making it valuable in asymmetric synthesis .
Q & A
Q. What synthetic methodologies are recommended for preparing iodo-substituted diethyl propanedioate derivatives?
- Methodology : Iodo-substituted derivatives of diethyl propanedioate can be synthesized via electrophilic iodination or nucleophilic substitution . For example, halogenation of the active methylene group in diethyl malonate (a structurally analogous compound) using iodine and oxidizing agents (e.g., N-iodosuccinimide) under acidic conditions is a common approach . Alternatively, substitution reactions at the α-position can introduce iodine using iodinating agents like I₂/CuCl₂ in aprotic solvents. Reaction progress should be monitored via TLC or GC-MS, with purification by column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing iodo-substituted diethyl propanedioate?
- Methodology :
- GC-MS : Analyze volatility and fragmentation patterns (e.g., molecular ion peaks at m/z corresponding to C₈H₁₂IO₄ and iodine-specific isotopic signatures) .
- NMR : Use ¹H NMR to identify methylene protons (δ 3.5–4.5 ppm for ester groups) and ¹³C NMR to confirm the iodinated carbon (δ 40–60 ppm). ²D NMR (e.g., COSY, HSQC) resolves overlapping signals .
- FT-IR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during the synthesis of iodo-substituted diethyl propanedioate?
- Methodology : Contradictions often arise from impurities or isomeric byproducts. Use comparative spectral libraries (e.g., NIST Chemistry WebBook) to validate peaks . For ambiguous GC-MS results, employ high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters (e.g., iodine’s 127/129 Da split) . If NMR signals overlap, optimize solvent systems (e.g., DMSO-d₆ vs. CDCl₃) or apply dynamic nuclear polarization (DNP) for sensitivity enhancement .
Q. What experimental design considerations are critical for using iodo-substituted diethyl propanedioate in multi-step syntheses?
- Methodology :
- Reactivity : The iodine atom’s electron-withdrawing effect increases α-carbon acidity, enabling facile alkylation/arylation via malonic ester synthesis . Optimize base strength (e.g., NaH vs. KOtBu) to control enolate formation.
- Stability : Monitor thermal decomposition via DSC/TGA, as iodinated esters may degrade at elevated temperatures (e.g., >150°C) .
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb HI generated during reactions .
Q. How should researchers evaluate ecological or toxicological risks of iodo-substituted diethyl propanedioate?
- Hazard Screening : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (OECD guidelines for acute toxicity in rodents).
- Exposure Pathways : Model environmental persistence using QSAR tools, focusing on hydrolysis rates (iodine’s leaving group propensity) and bioaccumulation potential (logP calculations).
- Data Reliability : Exclude studies lacking negative controls or using mixed substances (per EPA’s exclusion criteria in Table C.5) .
Data Analysis & Mechanistic Questions
Q. What statistical approaches resolve discrepancies in reaction yield data for iodinated malonate derivatives?
- Methodology : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, iodine stoichiometry). Use ANOVA to assess significance and response surface methodology (RSM) for optimization . For outlier detection in yield datasets, apply Grubbs’ test or leverage machine learning models trained on analogous malonate reactions .
Q. How does the iodine substituent influence the electronic and steric properties of diethyl propanedioate in catalysis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
